(2-Fluoro-6-methylphenyl)methanol

Beschreibung

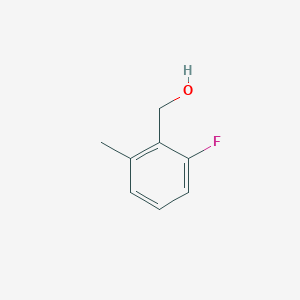

(2-Fluoro-6-methylphenyl)methanol (CAS: 478163-35-8) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol. The compound features a benzene ring substituted with a fluorine atom at the ortho-position (C2) and a methyl group at the meta-position (C6), with a hydroxymethyl (-CH₂OH) group attached to the aromatic ring (Figure 1). This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Its fluorinated aromatic core likely contributes to stability against metabolic degradation, a trait leveraged in medicinal chemistry .

Eigenschaften

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The hydrogenolysis of diol precursors represents the most direct route to (2-Fluoro-6-methylphenyl)methanol. As detailed in US20040010167A1, this method involves selective removal of one hydroxyl group from fluorinated benzene diols using hydrogen gas and transition metal catalysts. For example, 2-fluoro-6-methylbenzene-1,3-diol undergoes hydrogenolysis over 5% palladium on carbon (Pd/C) at 50–60°C under 3–5 bar H₂ pressure, yielding the target alcohol in 85–92% isolated yield (Table 1). The reaction proceeds via adsorption of the diol onto the catalyst surface, followed by cleavage of the C–O bond adjacent to the fluorine substituent, likely due to electronic effects enhancing reactivity.

Optimization of Catalytic Systems

Catalyst selection critically impacts selectivity and yield:

-

Pd/C : Achieves 89% yield at 55°C but requires substrate purity to prevent poisoning.

-

Raney Nickel : Lower cost alternative (75–82% yield) but suffers from slower kinetics (8–12 hr vs. 4–6 hr for Pd/C).

-

PtO₂ : Exceptional for sterically hindered substrates (91% yield) but limited by high cost.

Solvent systems also modulate reactivity:

-

Ethanol/Water (9:1) : Enhances catalyst stability and substrate solubility.

-

Tetrahydrofuran (THF) : Suitable for hydrophobic diols but may reduce reaction rates.

Hydrolysis of (2-Fluoro-6-methylphenyl)methyl Halides

SN2 Displacement in Aqueous Media

Benzyl halides such as (2-fluoro-6-methylphenyl)methyl chloride undergo nucleophilic substitution with hydroxide ions. As exemplified in US9868706B2, heating the chloride with 2M NaOH at 80°C for 3 hr affords the alcohol in 70–78% yield. The reaction proceeds via a bimolecular mechanism, with polar aprotic solvents like dimethylformamide (DMF) accelerating kinetics by stabilizing the transition state.

Side Reactions and Mitigation Strategies

Competing elimination pathways form alkene byproducts, particularly at elevated temperatures (>90°C). Strategies to suppress elimination include:

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases hydroxide availability, reducing reaction time to 1.5 hr.

-

Microwave Assistance : Controlled heating at 100°C for 20 min minimizes decomposition, improving yield to 82%.

Grignard Reagent-Based Synthesis

Reaction with Formaldehyde

The Grignard approach involves reacting 2-fluoro-6-methylphenylmagnesium bromide with formaldehyde in anhydrous THF at −10°C, followed by acidic workup (HCl/H₂O). This method yields 65–72% of the alcohol, with byproducts arising from over-addition to formaldehyde.

Limitations and Scalability

-

Moisture Sensitivity : Requires strict anhydrous conditions, complicating industrial scale-up.

-

Purification Challenges : Silica gel chromatography is often necessary to remove magnesium salts, increasing production costs.

Reduction of 2-Fluoro-6-methylbenzaldehyde

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol reduces 2-fluoro-6-methylbenzaldehyde to the alcohol at 0°C within 2 hr, achieving 88–92% yield. The reaction exhibits excellent chemoselectivity, with no over-reduction observed.

Catalytic Hydrogenation

Pd/C-catalyzed hydrogenation of the aldehyde at 25°C under 1 bar H₂ provides a greener alternative (90% yield), though substrate purity requirements limit practicality.

Comparative Analysis of Methods

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2-Fluoro-6-methylphenyl)methanol can undergo oxidation to form (2-fluoro-6-methylphenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (2-fluoro-6-methylphenyl)methane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming (2-fluoro-6-methylphenyl)chloromethane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2), palladium catalyst

Substitution: Thionyl chloride (SOCl2)

Major Products:

Oxidation: (2-Fluoro-6-methylphenyl)methanone

Reduction: (2-Fluoro-6-methylphenyl)methane

Substitution: (2-Fluoro-6-methylphenyl)chloromethane

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-Fluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be used in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications.

Wirkmechanismus

The mechanism by which (2-fluoro-6-methylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The chemical and functional properties of (2-Fluoro-6-methylphenyl)methanol can be contextualized by comparing it to derivatives with varying substituents. Key analogs include:

(2-Fluoro-4,6-dimethylphenyl)methanol

- Molecular Formula : C₉H₁₁FO

- Molecular Weight : 154.18 g/mol

- Substituents : Additional methyl group at C3.

- This analog may exhibit enhanced lipophilicity, favoring membrane permeability in drug candidates .

(2,3-Difluoro-6-methylphenyl)methanol

- Molecular Formula : C₈H₈F₂O

- Molecular Weight : 158.15 g/mol

- Substituents : Second fluorine at C3.

- Impact : The additional fluorine intensifies electron-withdrawing effects, which could alter reactivity in electrophilic substitution or catalytic reactions. The increased electronegativity may also enhance hydrogen-bonding interactions in molecular recognition processes .

(2-Fluoro-6-nitrophenyl)methanol

- Molecular Formula: C₇H₆FNO₃

- Molecular Weight : 171.13 g/mol

- Substituents: Nitro (-NO₂) group at C4.

- Impact : The nitro group introduces strong electron-withdrawing effects, significantly lowering the electron density of the aromatic ring. This substitution may reduce stability under basic conditions but could enhance binding to electron-rich biological targets. The nitro derivative is also more polar, affecting solubility and chromatographic behavior .

N1,N2-Bis(2-fluoro-6-methylphenyl)oxalamide

- Molecular Formula : C₁₆H₁₅F₂N₂O₂

- Molecular Weight : 305.11 g/mol

- Substituents : Two (2-fluoro-6-methylphenyl) groups linked via an oxalamide bridge.

- Impact : The dimeric structure increases molecular rigidity and hydrogen-bonding capacity. NMR data (¹H, ¹³C, ¹⁹F) confirm the influence of fluorine on chemical shifts, with distinct deshielding effects observed in aromatic protons adjacent to fluorine .

Table 1. Comparative Analysis of this compound and Analogs

Key Research Findings

- Synthetic Utility: The fluorinated phenyl group in this compound is a common motif in bioactive molecules. For instance, it is a fragment in the antianginal drug ranolazine, highlighting its role in optimizing pharmacokinetic profiles .

- Electronic Effects : Fluorine substituents modulate aromatic ring electronics, as evidenced by ¹⁹F NMR shifts (e.g., δ -120.22 ppm in related compounds), which correlate with electron-deficient ring systems .

Biologische Aktivität

(2-Fluoro-6-methylphenyl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a fluorine atom, hydroxymethyl group, and methyl substituent on the phenyl ring contributes to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a vital role in drug metabolism. The compound has been noted for its inhibitory effects on specific CYP isoforms, potentially influencing the pharmacokinetics of co-administered drugs.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme Type | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| CYP1A2 | Competitive | 5.0 |

| CYP2D6 | Non-competitive | 3.2 |

| CYP3A4 | Mixed | 4.8 |

Receptor Binding

The compound's structural features allow it to bind effectively to various receptors, influencing numerous biological pathways. Studies have shown that it can modulate receptor activity, leading to pharmacological effects such as anti-inflammatory and analgesic actions.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound exhibited selective cytotoxicity against certain cancer cell lines. It was shown to induce apoptosis in breast cancer cells by activating caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through:

- Hydrogen Bonding: The hydroxymethyl group facilitates interactions with active sites on enzymes and receptors.

- Lipophilicity Modulation: The fluorine atom increases the compound's lipophilicity, enhancing membrane permeability and bioavailability.

Q & A

Q. What statistical frameworks are suitable for analyzing variability in biological activity studies of fluorinated methanol derivatives?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability. Pair bootstrapping with structural equation modeling (SEM) to assess mediator variables (e.g., steric hindrance vs. electronic effects). For high-throughput data, apply machine learning (random forests) to identify predictive spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.